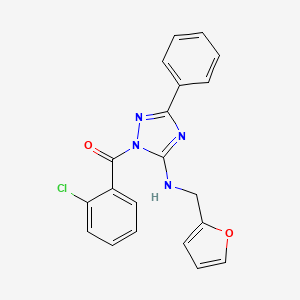![molecular formula C21H23ClFN3O2 B4794495 N-(3-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794495.png)
N-(3-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide
説明
N-(3-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as ACPCA and is synthesized through a specific method that involves several steps. The aim of
作用機序
The mechanism of action of ACPCA is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so the inhibition of COX can reduce these symptoms.
Biochemical and Physiological Effects:
ACPCA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to determine the exact biochemical and physiological effects of ACPCA.
実験室実験の利点と制限
One advantage of ACPCA is its potential therapeutic applications, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on ACPCA. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to investigate its potential use in cancer therapy, which could lead to the development of new cancer treatments. Additionally, more research is needed to determine the safety and efficacy of ACPCA in humans.
Conclusion:
In conclusion, ACPCA is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method involves several steps, and it has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer properties. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
科学的研究の応用
ACPCA has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. Additionally, ACPCA has been shown to have potential anti-cancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O2/c1-15(27)16-3-2-4-19(11-16)24-21(28)14-26-9-7-25(8-10-26)13-17-5-6-18(23)12-20(17)22/h2-6,11-12H,7-10,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMQZKIFDKLZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B4794414.png)
![3-({[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4794421.png)


![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4794444.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4794471.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4794475.png)
![N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4794477.png)

![N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4794492.png)

![4-allyl-3-[(2-bromobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4794509.png)
![2-[(2-bromo-4-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4794514.png)